![molecular formula C16H18O2S3 B13057889 4-((4-Isopropylphenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057889.png)
4-((4-Isopropylphenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(propan-2-yl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a complex organic compound featuring a thieno[2,3-b]thiopyran core structure. This compound is characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further substituted with a propan-2-yl group. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(propan-2-yl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves multiple steps, starting with the preparation of the thieno[2,3-b]thiopyran core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the sulfanyl group is usually carried out via nucleophilic substitution reactions, where a suitable thiol is reacted with a halogenated precursor. The final step involves the attachment of the propan-2-yl group to the phenyl ring, which can be accomplished through Friedel-Crafts alkylation or similar methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reaction conditions, and continuous flow reactors to streamline the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[4-(propan-2-yl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thieno[2,3-b]thiopyran core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thieno[2,3-b]thiopyran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thieno[2,3-b]thiopyran derivatives, and various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-{[4-(propan-2-yl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{[4-(propan-2-yl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The sulfanyl group and the thieno[2,3-b]thiopyran core play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[4-(methyl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
- 4-{[4-(ethyl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
- 4-{[4-(tert-butyl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
Uniqueness
The presence of the propan-2-yl group in 4-{[4-(propan-2-yl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione imparts unique steric and electronic properties, distinguishing it from similar compounds. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable subject for further research and development.
Propriétés
Formule moléculaire |
C16H18O2S3 |
|---|---|
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
4-(4-propan-2-ylphenyl)sulfanyl-3,4-dihydro-2H-thieno[2,3-b]thiopyran 1,1-dioxide |
InChI |
InChI=1S/C16H18O2S3/c1-11(2)12-3-5-13(6-4-12)20-15-7-9-19-16-14(15)8-10-21(16,17)18/h3-7,9,11,15H,8,10H2,1-2H3 |
Clé InChI |
SIVDRDYRJWYOLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)SC2C=CSC3=C2CCS3(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



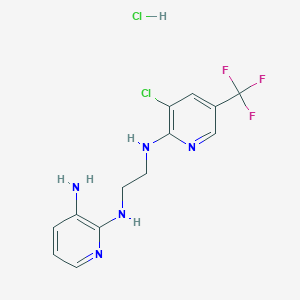
![(2E)-N-(4-methoxyphenyl)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanamide](/img/structure/B13057836.png)
![2-Methyl-7-azaspiro[3.5]nonane](/img/structure/B13057841.png)
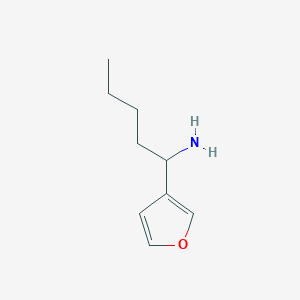
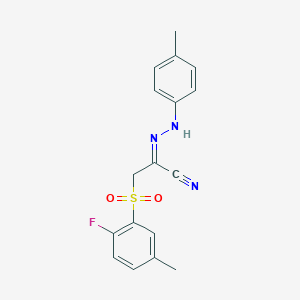
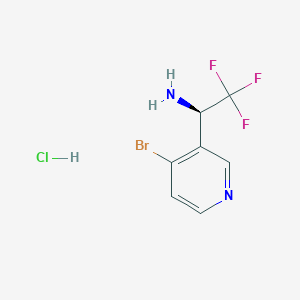
![ethyl(3E)-3-({[(E)-(2-nitrophenyl)-C-hydroxycarbonohydrazonoyl]formamido}imino)butanoate](/img/structure/B13057855.png)
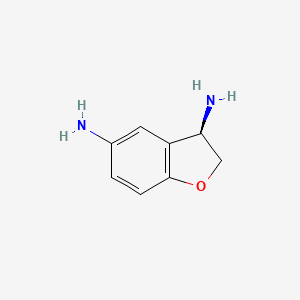
![4-((3-Methoxyphenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057872.png)

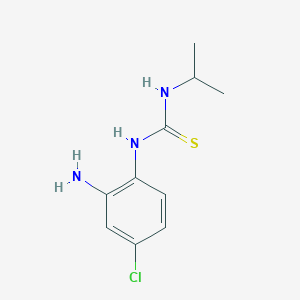
![6-(3,3-Difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13057886.png)
![4-(2-(4-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057892.png)
